molecular formula C13H9FO3 B6373675 2-Fluoro-4-(3,4-methylenedioxyphenyl)phenol CAS No. 1261893-69-9

2-Fluoro-4-(3,4-methylenedioxyphenyl)phenol

Cat. No.: B6373675
CAS No.: 1261893-69-9
M. Wt: 232.21 g/mol
InChI Key: ZAZDPIYSBMWXRC-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3,4-methylenedioxyphenyl)phenol is an organic compound with the molecular formula C13H9FO3 and a molecular weight of 232.21 g/mol It is characterized by the presence of a fluorine atom and a methylenedioxyphenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3,4-methylenedioxyphenyl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3,4-methylenedioxyphenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenols .

Scientific Research Applications

2-Fluoro-4-(3,4-methylenedioxyphenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3,4-methylenedioxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(3,4-dimethoxyphenyl)phenol: Similar structure but with methoxy groups instead of a methylenedioxy group.

    4-(3,4-Methylenedioxyphenyl)phenol: Lacks the fluorine atom.

    2-Fluoro-4-(3,4-methylenedioxyphenyl)aniline: Contains an aniline group instead of a phenol group.

Uniqueness

2-Fluoro-4-(3,4-methylenedioxyphenyl)phenol is unique due to the presence of both a fluorine atom and a methylenedioxyphenyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-5-8(1-3-11(10)15)9-2-4-12-13(6-9)17-7-16-12/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZDPIYSBMWXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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